benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-trans-4-Hydroxy-L-prolinol, also known as benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate or trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily targeted towards the synthesis of trans-4-hydroxy-L-proline . This compound is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .
Mode of Action
The compound interacts with its targets through a process of hydroxylation . This process is facilitated by the enzyme proline-4-hydroxylase (P4H), which catalyzes the conversion of L-proline to trans-4-hydroxy-L-proline . .
Biochemical Pathways
The synthesis of trans-4-hydroxy-L-proline in E. coli is performed using two modules: an α-ketoglutarate (α-KG) synthesis module (K module) and an L-proline synthesis with hydroxylation module (H module) . First, α-KG attrition is reduced, and then, L-proline consumption is inhibited . Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promoter, copy number, and the fusion system is performed .
Pharmacokinetics
The compound’s density is reported to be 1297 g/mL at 25 °C .
Result of Action
The result of the action of Z-trans-4-Hydroxy-L-prolinol is the production of trans-4-hydroxy-L-proline . This compound is a nonessential amino acid in several secondary metabolites . It is essential to the thermodynamic stability of triple-helices and can be used to synthesize a large variety of chiral molecules .
Action Environment
The action of Z-trans-4-Hydroxy-L-prolinol is influenced by environmental factors such as pH and temperature . For example, maximal activities were achieved at a pH and temperature of approximately 7.0 and 25 °C, respectively . Additionally, the safety data sheet for the compound suggests avoiding contact with skin and eyes, and ensuring adequate ventilation .
Properties
IUPAC Name |
benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQGLDWZMIMJM-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566696 | |
Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95687-41-5 | |
Record name | Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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